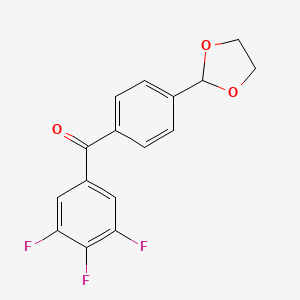![molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3](/img/structure/B1328130.png)
6-[4-(Trifluoromethyl)piperidino]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Heterocyclic Organic Compounds
6-[4-(Trifluoromethyl)piperidino]nicotinic acid has been studied in the context of heterocyclic organic compounds, specifically in the electrolytic coloring of anodized aluminum from tin(II) solutions. Its influence on the throwing power and resistance to atmospheric oxidation has been investigated, demonstrating potential applications in material science and surface engineering (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Involvement in Nicotine Biosynthesis
Research has shown that nicotinic acid derivatives, including this compound, can be involved in the biosynthesis of nicotine in tobacco plants. This process involves the administration of nicotinic acid to tobacco plants and monitoring the conversion into nicotine, indicating its role in plant biochemistry and alkaloid synthesis (Scott, 1967).
Herbicidal Activity
The compound has shown potential in the field of agriculture as part of herbicidal activity studies. It has been incorporated into the design and synthesis of aryl-formyl piperidinone derivatives, which are investigated for their herbicidal efficacy, indicating its utility in the development of new agricultural products (Fu et al., 2021).
Synthesis and Chemical Processing
Efforts have been made in synthesizing this compound derivatives for various applications, including as intermediates in pharmaceutical manufacturing and as components in novel chemical processes. This research contributes to understanding the synthesis routes and potential industrial applications of this compound (Kiss, Ferreira, & Learmonth, 2008).
Mécanisme D'action
Mode of Action
It is suggested that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
It is suggested that it may be involved in the synthesis of certain compounds, acting as a useful synthetic intermediate .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is suggested that it may have unique bioactivity due to the presence of the trifluoromethyl group .
Analyse Biochimique
Biochemical Properties
6-[4-(Trifluoromethyl)piperidino]nicotinic acid plays a crucial role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can result in sustained changes in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution affects its localization and accumulation within specific tissues, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity, as the compound may exert different effects depending on its position within the cell.
Propriétés
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHVBGXLKSCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)



![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)



![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)





